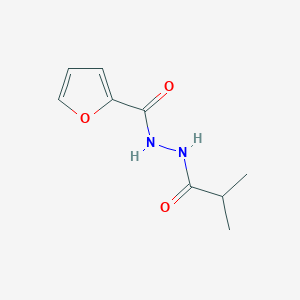
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate, also known as TMC-69, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained attention among researchers due to its potential applications in the field of medicine and biochemistry.
Applications De Recherche Scientifique
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been studied extensively for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues.
Mécanisme D'action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as decrease the levels of reactive oxygen species in cells. In addition, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its high selectivity towards certain enzymes and biological targets. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate. One area of interest is the development of more efficient synthesis methods that can produce 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate in larger quantities. In addition, further studies are needed to fully understand the mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate as a fluorescent probe for the detection of reactive oxygen species in vivo.
In conclusion, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, and has been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues. While there are limitations to working with 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments, there are also several future directions for research that could lead to new discoveries and applications for this compound.
Méthodes De Synthèse
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate can be synthesized through a multi-step process that involves the reaction of 3,4,8-trimethylcoumarin with propionic anhydride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-5-13(16)18-12-7-6-11-8(2)9(3)15(17)19-14(11)10(12)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQFLNVFRUXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)

![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)


![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)
